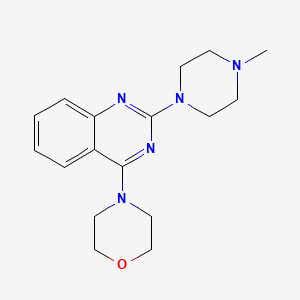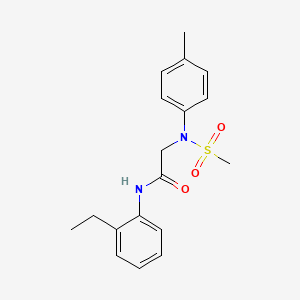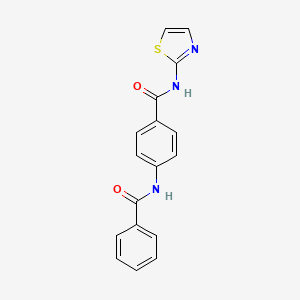![molecular formula C13H14N4O3 B5871948 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTMM, and it is a highly reactive coupling reagent used in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions.
Mecanismo De Acción
The mechanism of action of DMTMM involves the activation of carboxylic acids by forming an active ester intermediate. This intermediate reacts with the amine group of the incoming amino acid, leading to the formation of a peptide bond. The high reactivity of DMTMM is due to the presence of the triazine ring, which stabilizes the intermediate and promotes the reaction.
Biochemical and Physiological Effects:
DMTMM has no known biochemical or physiological effects as it is mainly used as a coupling reagent in biochemical reactions. However, it is important to note that DMTMM should be handled with care as it is highly reactive and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMTMM as a coupling reagent is its high reactivity, which allows for rapid and efficient coupling of amino acids. It is also highly soluble in polar solvents, which makes it easy to handle and work with. However, DMTMM has some limitations as it can be unstable in the presence of moisture and can decompose over time. It is also relatively expensive compared to other coupling reagents.
Direcciones Futuras
There are several future directions for research on DMTMM. One area of research is the development of new coupling reagents that are more stable and less expensive than DMTMM. Another area of research is the optimization of the synthesis method to improve the yield and purity of DMTMM. Additionally, there is a need for further research on the mechanism of action of DMTMM and its potential applications in other fields such as drug discovery and materials science.
Conclusion:
In conclusion, 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde or DMTMM is a highly reactive coupling reagent that has gained significant attention in the field of scientific research. Its high reactivity and solubility make it an effective reagent in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions. However, it has some limitations and requires careful handling. There are several future directions for research on DMTMM, including the development of new coupling reagents and optimization of the synthesis method.
Métodos De Síntesis
DMTMM is synthesized by reacting 4-(dimethylamino) pyridine with 6-methoxy-1,3,5-triazine-2-ol in the presence of benzaldehyde. The reaction produces a white crystalline powder that is highly soluble in polar solvents such as water, methanol, and acetonitrile.
Aplicaciones Científicas De Investigación
DMTMM is widely used as a coupling reagent in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions. It has been shown to be a highly effective reagent in the synthesis of peptides and other biologically active compounds. The high reactivity of DMTMM allows for rapid and efficient coupling of amino acids, which leads to the formation of peptide bonds. DMTMM has also been used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that are used in various applications such as gene therapy and DNA sequencing.
Propiedades
IUPAC Name |
4-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-17(2)11-14-12(19-3)16-13(15-11)20-10-6-4-9(8-18)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSIZGZDHKTMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)


![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)